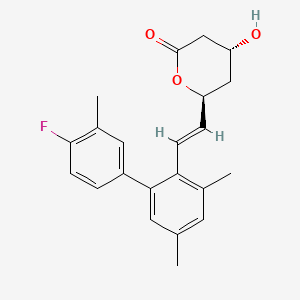

L-645164

Description

Properties

CAS No. |

85493-98-7 |

|---|---|

Molecular Formula |

C22H23FO3 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

(4R,6S)-6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,6-dimethylphenyl]ethenyl]-4-hydroxyoxan-2-one |

InChI |

InChI=1S/C22H23FO3/c1-13-8-14(2)19(6-5-18-11-17(24)12-22(25)26-18)20(9-13)16-4-7-21(23)15(3)10-16/h4-10,17-18,24H,11-12H2,1-3H3/b6-5+/t17-,18-/m1/s1 |

InChI Key |

BNIBDNOALUGLCI-PJHKVULZSA-N |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C2=CC(=C(C=C2)F)C)/C=C/[C@@H]3C[C@H](CC(=O)O3)O)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C2=CC(=C(C=C2)F)C)C=CC3CC(CC(=O)O3)O)C |

Appearance |

Solid powder |

Other CAS No. |

85551-06-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L 645164; L-645164; L645164; |

Origin of Product |

United States |

Foundational & Exploratory

L-645,164: A Technical Overview of its Mechanism of Action as an HMG-CoA Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-645,164 is a potent, synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] Structurally distinct from many statins due to its monofluorinated-biphenyl composition, L-645,164 has demonstrated significant efficacy in reducing circulating serum cholesterol levels in preclinical studies.[1][2][3] This technical guide provides a detailed examination of the mechanism of action of L-645,164, including its inhibitory activity, the downstream effects on the cholesterol biosynthesis pathway, and the methodologies employed in its characterization.

Core Mechanism of Action: Inhibition of HMG-CoA Reductase

The primary mechanism of action of L-645,164 is the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the synthesis of cholesterol and other isoprenoids. By binding to the active site of HMG-CoA reductase, L-645,164 blocks the access of the natural substrate, HMG-CoA, thereby halting the downstream production of mevalonate and subsequently, cholesterol.

The inhibition of hepatic cholesterol synthesis by L-645,164 leads to a compensatory upregulation of LDL receptors on the surface of liver cells. This, in turn, enhances the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream, resulting in a reduction of total and LDL cholesterol levels.

Quantitative Data: Inhibitory Potency and In Vivo Efficacy

The inhibitory activity of L-645,164 against HMG-CoA reductase has been quantified and compared to other well-known inhibitors. The following table summarizes the key quantitative data available for L-645,164.

| Parameter | Value | Comparison Compounds | Reference |

| IC50 | 7.6 nM | Lovastatin: 2.2 nMSimvastatin: 0.9 nM | [2] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

In a 14-week study involving beagle dogs, L-645,164 demonstrated significant in vivo efficacy in reducing serum cholesterol levels. The dosages administered and the resulting plasma concentrations are detailed below.

| Dosage | Peak Plasma Concentration (at 50 mg/kg) | Study Duration | Animal Model | Reference |

| 2, 10, or 50 mg/kg/day | > 5 µg/ml | 14 weeks | Beagle Dog | [2][3] |

Signaling Pathway

The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by L-645,164.

Experimental Protocols and Workflows

While specific, detailed experimental protocols for the biochemical assays of L-645,164 are not publicly available, a generalized workflow for determining the IC50 of an HMG-CoA reductase inhibitor and the in vivo toxicology study protocol are described below.

Generalized Workflow for IC50 Determination

The following diagram outlines a typical experimental workflow for determining the IC50 value of an HMG-CoA reductase inhibitor.

In Vivo Toxicology Study Protocol (Beagle Dogs)

The following provides a summary of the experimental protocol used in the 14-week toxicology study of L-645,164 in beagle dogs.[2][3]

-

Animal Model: Beagle dogs.

-

Dosages: 2, 10, or 50 mg/kg/day.

-

Administration: Oral.

-

Duration: 14 weeks.

-

Parameters Monitored:

-

Clinical signs of toxicity.

-

Serum cholesterol levels.

-

Serum alanine aminotransferase activity.

-

Ophthalmological examinations for lenticular opacities.

-

Histopathological examination of tissues, including the central nervous system (optic nerve, acoustic-vestibular tract, trapezoid decussation, and optic tract).

-

Peak plasma drug levels.

-

The workflow for this toxicological study can be visualized as follows:

Conclusion

L-645,164 is a potent inhibitor of HMG-CoA reductase with a distinct monofluorinated-biphenyl structure.[2][3] Its mechanism of action, centered on the competitive inhibition of the rate-limiting step in cholesterol biosynthesis, is consistent with that of other statin drugs. The available data demonstrates its in vitro potency and in vivo efficacy in reducing cholesterol levels. The unique toxicological profile observed in preclinical studies, particularly the central nervous system lesions, may be associated with its halogenated ring structure and warrants further investigation in the context of drug development.[2][3] This technical guide provides a comprehensive overview of the currently available information on the mechanism of action of L-645,164 for research and development professionals.

References

L-645164: A Technical Overview of a Potent HMG-CoA Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-645164 is a synthetic, monofluorinated-biphenyl compound identified as a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] As with other statins, L-645164 was investigated for its potential to lower circulating serum cholesterol concentrations. However, its development was marked by a significant toxicity profile, particularly in canine studies, which distinguished it from other HMG-CoA reductase inhibitors of its time, such as lovastatin and simvastatin.[2] This technical guide provides a comprehensive overview of the available data on L-645164, focusing on its mechanism of action, experimental data, and associated protocols.

Mechanism of Action

L-645164 functions as a competitive inhibitor of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in the synthesis of cholesterol and other isoprenoids. By blocking this enzyme, L-645164 reduces the endogenous production of cholesterol.

Signaling Pathway

The inhibition of HMG-CoA reductase by L-645164 directly impacts the cholesterol biosynthesis pathway. A reduction in intracellular cholesterol levels typically leads to a compensatory upregulation of LDL receptors on the surface of liver cells, enhancing the clearance of LDL cholesterol from the bloodstream.

HMG-CoA Reductase Pathway Inhibition by L-645164.

Quantitative Data

Table 1: In Vivo Efficacy and Plasma Concentration of L-645164 in Beagle Dogs

| Dosage (mg/kg/day) | Peak Plasma Concentration (µg/mL) | Serum Cholesterol Reduction |

| 50 | >5 | Substantial Decreases[1] |

Note: "Substantial decreases" is the qualitative description from the available literature; specific quantitative reduction percentages are not provided.

Table 2: Toxicity Profile of L-645164 in Beagle Dogs (14-Week Study) [2]

| Dosage (mg/kg/day) | Finding | Incidence | Onset |

| 2 | CNS Lesions (optic tract) | 1 dog | Not specified |

| 10 | No unique findings reported | - | - |

| 50 | Subcapsular Lenticular Opacities | 6 of 8 dogs | Within 8 weeks |

| 50 | CNS Lesions (optic nerve, acoustic-vestibular tract, trapezoid decussation) | Several dogs | Not specified |

| 50 | Increased Serum Alanine Aminotransferase (>10x control) | 1 dog | Not specified |

Experimental Protocols

Detailed experimental protocols for the original studies on L-645164 are not publicly available. However, based on standard methodologies of the time, the following represents likely procedures.

In Vitro HMG-CoA Reductase Inhibition Assay (Generalized Protocol)

This protocol is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm due to the oxidation of NADPH by HMG-CoA reductase.

Materials:

-

Purified HMG-CoA reductase

-

HMG-CoA substrate solution

-

NADPH solution

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing dithiothreitol)

-

L-645164 dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of L-645164 in the assay buffer.

-

In a microplate, add the assay buffer, NADPH solution, and the L-645164 dilution (or solvent control).

-

Initiate the reaction by adding the HMG-CoA substrate and a fixed amount of HMG-CoA reductase.

-

Immediately measure the decrease in absorbance at 340 nm over a set period.

-

Calculate the rate of NADPH consumption for each concentration of L-645164.

-

Determine the concentration of L-645164 that results in 50% inhibition of the enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Cholesterol Lowering Assessment in Beagle Dogs (Generalized Protocol)

This protocol outlines a general procedure for evaluating the effect of an HMG-CoA reductase inhibitor on serum cholesterol in dogs.

Animal Model:

-

Beagle dogs, housed individually with controlled diet and water ad libitum.

Procedure:

-

Acclimatize animals to the housing conditions.

-

Collect baseline blood samples after an overnight fast to determine initial serum cholesterol levels.

-

Administer L-645164 orally at specified daily doses (e.g., 2, 10, 50 mg/kg/day) for a defined period (e.g., 14 weeks). A control group receives a placebo.

-

Collect blood samples at regular intervals (e.g., weekly or bi-weekly) after an overnight fast.

-

Separate serum from the blood samples by centrifugation.

-

Measure total serum cholesterol using an enzymatic colorimetric assay.

Serum Cholesterol Measurement (Enzymatic Colorimetric Method): This method typically involves the following reactions:

-

Cholesterol esters are hydrolyzed to free cholesterol by cholesterol esterase.

-

Cholesterol is oxidized by cholesterol oxidase to produce cholest-4-en-3-one and hydrogen peroxide.

-

In the presence of peroxidase, the hydrogen peroxide reacts with a chromogenic substrate to produce a colored product.

-

The intensity of the color, measured spectrophotometrically, is proportional to the cholesterol concentration in the sample.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the evaluation of a novel HMG-CoA reductase inhibitor like L-645164.

Generalized Experimental Workflow for an HMG-CoA Reductase Inhibitor.

Conclusion

L-645164 is a potent HMG-CoA reductase inhibitor that demonstrated significant cholesterol-lowering effects in preclinical studies.[1] However, its development was hampered by a distinct toxicity profile, including CNS lesions and a high incidence of cataracts in beagle dogs, which was not observed with other statins.[2] This toxicity appeared to be linked to its unique monofluorinated-biphenyl structure and the resulting high plasma concentrations.[2] The lack of publicly available, detailed quantitative data on its inhibitory potency (IC50) and a full dossier of its preclinical development limits a complete understanding of its pharmacological profile. The case of L-645164 serves as an important example in drug development, highlighting how high potency does not always translate to a safe and effective therapeutic agent.

References

L-645164 chemical structure and properties

An in-depth technical guide on the HMG-CoA reductase inhibitor, L-645,164, is currently unavailable. Despite extensive searches for its chemical structure, IUPAC name, and other key chemical properties, definitive information remains elusive.

L-645,164 has been identified in literature as a potent, synthetic, monofluorinated-biphenyl inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol. As an inhibitor of this enzyme, L-645,164 belongs to the statin class of drugs, which are widely used to lower cholesterol levels.

Initial research and development of L-645,164 were conducted by Merck. However, detailed public-domain information regarding its specific chemical makeup has not been found in patents or scientific publications.

A notable study involving L-645,164 investigated its toxicological profile in beagle dogs. This research highlighted that, like other HMG-CoA reductase inhibitors, L-645,164 can cause a range of physiological effects. Without the precise chemical structure, a detailed analysis of its structure-activity relationship and a comprehensive understanding of its mechanism of action at a molecular level cannot be provided.

Further investigation is required to uncover the specific chemical identity of L-645,164 to enable the creation of a comprehensive technical guide as requested.

An In-depth Technical Guide to the HMG-CoA Reductase Inhibitor L-645,164

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-645,164 is a potent, synthetically derived inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of L-645,164. It includes detailed (where publicly available) experimental protocols, quantitative data on its inhibitory effects, and a visualization of its mechanism of action within the HMG-CoA reductase signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development, particularly those with an interest in lipid-lowering agents.

Discovery and Development

L-645,164 was developed by scientists at Merck as part of a research program aimed at identifying novel synthetic inhibitors of HMG-CoA reductase. Unlike earlier statins derived from fungal fermentation products, L-645,164 is a monofluorinated-biphenyl compound, representing a distinct chemical class of HMG-CoA reductase inhibitors.

Initial preclinical studies demonstrated its high potency in inhibiting the target enzyme. Further investigations in animal models, specifically in beagle dogs, confirmed its ability to substantially decrease circulating serum cholesterol concentrations. These studies also provided early toxicological data, noting unique central nervous system lesions at higher doses that were not observed with other structurally unrelated HMG-CoA reductase inhibitors.

Synthesis of L-645,164

A generalized synthetic workflow for this class of compounds is depicted below:

Biological Activity and Data

L-645,164 is a potent inhibitor of HMG-CoA reductase. While specific IC50 values are not consistently reported in publicly accessible literature, its potency has been well-established through in vivo studies.

| Parameter | Species | Dosage | Observation | Reference |

| Plasma Concentration | Beagle Dog | 50 mg/kg | > 5 micrograms/ml | [1] |

| Serum Cholesterol | Beagle Dog | Not specified | Substantial decreases | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and specific biological assays of L-645,164 are proprietary to its developers. However, a general protocol for a common in vitro HMG-CoA reductase activity assay is provided below. This type of assay is fundamental for determining the inhibitory potential of compounds like L-645,164.

In Vitro HMG-CoA Reductase Activity Assay (General Protocol)

This protocol is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase.

Materials:

-

HMG-CoA Reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA)

-

Test compound (L-645,164) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA in a microplate well.

-

Add the test compound (L-645,164) at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., pravastatin).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding HMG-CoA reductase to each well.

-

Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for a set duration (e.g., 10-20 minutes).

-

Calculate the rate of NADPH consumption from the linear portion of the absorbance curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Signaling Pathway

L-645,164 exerts its therapeutic effect by inhibiting HMG-CoA reductase, a key enzyme in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids. By blocking this enzyme, L-645,164 reduces the endogenous production of cholesterol. This, in turn, upregulates the expression of LDL receptors on the surface of liver cells, leading to increased clearance of LDL cholesterol from the bloodstream.

Conclusion

L-645,164 is a potent, synthetic HMG-CoA reductase inhibitor with a distinct monofluorinated-biphenyl structure. While detailed proprietary information on its synthesis and specific in vitro activity remains limited in the public domain, its potent cholesterol-lowering effects in vivo are documented. The provided information on its discovery, a generalized synthetic approach, a standard assay protocol, and its mechanism of action offers a valuable technical overview for researchers in the field of lipid-lowering drug discovery and development. Further investigation into historical patent literature from Merck may yield more specific details about this compound.

References

An In-depth Technical Guide to L-645,164: A Monofluorinated-Biphenyl HMG-CoA Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-645,164 is a potent, synthetically derived inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. As a member of the statin class of drugs, it targets the rate-limiting step in cholesterol biosynthesis. This document provides a comprehensive overview of the available technical information regarding L-645,164, with a focus on its monofluorinated-biphenyl core structure, mechanism of action, and preclinical toxicological data. Due to the limited publicly available information, this guide synthesizes the known facts and provides a framework for understanding its potential pharmacological profile.

Introduction

HMG-CoA reductase inhibitors, commonly known as statins, are a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular disease. These agents competitively inhibit HMG-CoA reductase, leading to a reduction in endogenous cholesterol production. L-645,164 is distinguished by its unique monofluorinated-biphenyl structure, setting it apart from many other statins that are either fermentation-derived or possess different synthetic scaffolds. This structural distinction is a key area of interest, as it likely influences the compound's potency, selectivity, and metabolic profile.

Core Structure and Chemical Properties

Hypothesized Structural Features:

-

Biphenyl Core: Provides a hydrophobic scaffold that likely interacts with nonpolar residues within the active site of HMG-CoA reductase.

-

Monofluorination: The position of the fluorine atom is critical. Depending on its location, it could:

-

Enhance binding affinity through favorable electrostatic interactions.

-

Block a site of metabolic attack, thereby increasing the compound's half-life.

-

Influence the overall conformation of the biphenyl rings.

-

-

Statin Pharmacophore: It is presumed that L-645,164 possesses a side chain that mimics the structure of HMG-CoA, a common feature of all statins. This typically includes a 3,5-dihydroxy carboxylate group or a lactone that is hydrolyzed in vivo to the active hydroxy acid form.

Mechanism of Action: Inhibition of HMG-CoA Reductase

L-645,164 functions as a competitive inhibitor of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a committed step in the biosynthesis of cholesterol and other isoprenoids. By binding to the active site of the enzyme, L-645,164 prevents the natural substrate from binding, thereby halting the downstream production of cholesterol.

The inhibition of cholesterol synthesis in hepatocytes leads to a compensatory upregulation of LDL receptors on the cell surface. This, in turn, increases the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream, resulting in a reduction of circulating "bad" cholesterol levels.

Below is a diagram illustrating the cholesterol biosynthesis pathway and the point of inhibition by L-645,164.

Preclinical Toxicology in Beagle Dogs

A 14-week study was conducted to evaluate the toxic potential of L-645,164 in beagle dogs. The study design and key findings are summarized below.

Experimental Protocol

-

Test System: Beagle dogs.

-

Dosages: 2, 10, or 50 mg/kg/day.

-

Duration: 14 weeks.

-

Parameters Monitored: Clinical signs, serum chemistry (including alanine aminotransferase), and ophthalmological examinations.

The following workflow diagram outlines the general procedure of the toxicology study.

Quantitative Data Summary

| Dosage Group | Key Toxicological Findings |

| 2 mg/kg/day | No significant findings reported in the available abstract. |

| 10 mg/kg/day | No significant findings reported in the available abstract. |

| 50 mg/kg/day | - Subcapsular lenticular opacities in 6 out of 8 dogs within 8 weeks.- Significant increases in serum alanine aminotransferase (ALT) in one dog (10 times control levels).- Peak plasma drug levels > 5 µg/ml. |

Discussion of Toxicological Findings

The toxicological profile of L-645,164 at the highest dose (50 mg/kg/day) revealed notable effects, including lenticular opacities and hepatotoxicity in a subset of animals. The peak plasma concentrations of L-645,164 were approximately one order of magnitude greater than those observed with pharmacologically equivalent doses of lovastatin and simvastatin. The study authors suggest that the high plasma drug levels are associated with a significant degree of systemic toxicity. Furthermore, the observed drug-induced CNS lesions were considered to be related to its unique chemical structure, as similar lesions were not reported with other structurally unrelated HMG-CoA reductase inhibitors.

Conclusion and Future Directions

L-645,164 is a potent HMG-CoA reductase inhibitor characterized by a monofluorinated-biphenyl structure. While preclinical studies in dogs demonstrated its cholesterol-lowering efficacy, they also highlighted dose-dependent toxicities, including ocular and hepatic effects, which may be linked to its high plasma concentrations and unique chemical scaffold.

For drug development professionals, the case of L-645,164 underscores the critical importance of the structure-activity-toxicity relationship. The monofluorinated-biphenyl core represents a departure from traditional statin structures and offers a potential avenue for developing novel inhibitors. However, the associated toxicities necessitate careful structural modifications to improve the therapeutic index. Future research could focus on elucidating the precise chemical structure of L-645,164 to enable computational modeling and structure-based design of analogues with a more favorable safety profile. Further investigation into the metabolic pathways of L-645,164 would also be crucial to understand the reasons for its high plasma exposure and to guide the design of next-generation compounds.

L-645164: A Technical Review of its Central Nervous System Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-645164 is a potent, synthetic monofluorinated-biphenyl inhibitor of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. While investigated for its cholesterol-lowering potential, preclinical studies revealed a significant and unique neurotoxic profile in beagle dogs. This technical guide provides an in-depth summary of the available data on the central nervous system (CNS) effects of L-645164, with a focus on the key toxicology study that identified these liabilities. The information presented herein is primarily derived from the published abstract by Gerson et al. (1991) in Fundamental and Applied Toxicology.

Core Compound Information

| Identifier | Description |

| Compound Name | L-645,164 |

| Chemical Class | Synthetic monofluorinated-biphenyl |

| Mechanism of Action | Potent inhibitor of HMG-CoA reductase |

| Primary Investigated Indication | Hypercholesterolemia |

| Key Safety Finding | Central Nervous System Lesions (Vacuolation) in Beagle Dogs |

Preclinical Toxicology Data

A 14-week study in beagle dogs was conducted to evaluate the toxic potential of L-645164. The findings from this study are summarized below.

Quantitative Toxicology and Pharmacokinetic Data

The following table summarizes the key quantitative findings from the 14-week beagle dog toxicology study.

| Parameter | Control | 2 mg/kg/day | 10 mg/kg/day | 50 mg/kg/day |

| Study Duration | 14 weeks | 14 weeks | 14 weeks | 14 weeks |

| Number of Animals | Not Specified | Not Specified | Not Specified | 8 |

| Peak Plasma Concentration (Cmax) | N/A | Not Specified | Not Specified | > 5 µg/mL |

| Incidence of Subcapsular Lenticular Opacities | 0 | Not Specified | Not Specified | 6 out of 8 |

| Incidence of CNS Lesions (Optic Tract) | 0 | 1 animal | Not Specified | "Several" dogs |

| Incidence of CNS Lesions (Optic Nerve, Acoustic-Vestibular Tract, Trapezoid Decussation) | 0 | 0 | 0 | "Several" dogs |

Data extracted from the abstract of Gerson et al., 1991. "Not Specified" indicates data not available in the abstract. "Several" is used as reported in the abstract.

Central Nervous System Histopathology Findings

Microscopic examination of the central nervous system revealed unique lesions in dogs treated with L-645164.

| CNS Region | Histopathological Finding | Dose Groups Affected | Description of Lesion |

| Optic Tract | Vacuolation | 2 mg/kg/day and 50 mg/kg/day | Generally mild, consisting of small to medium vacuoles without apparent myelin loss.[1] |

| Optic Nerve | Vacuolation | 50 mg/kg/day | Ranged from very slight to prominent vacuolation.[1] |

| Acoustic-Vestibular Tract | Vacuolation | 50 mg/kg/day | Ranged from very slight to prominent vacuolation.[1] |

| Trapezoid Decussation | Vacuolation | 50 mg/kg/day | Ranged from very slight to prominent vacuolation.[1] |

These CNS lesions were noted to be unique to the monofluorinated-biphenyl structure of L-645164 and had not been observed with other HMG-CoA reductase inhibitors like lovastatin and simvastatin.[1]

Experimental Protocols

The following methodologies are based on the information available in the published abstract and general practices for preclinical toxicology studies.

14-Week Beagle Dog Toxicology Study

-

Test System: Beagle dogs (sex and age not specified).

-

Group Allocation: At least four groups: a control group and three dose groups receiving L-645164.

-

Dosing Regimen:

-

Route of Administration: Presumed oral, daily for 14 weeks.

-

Dose Levels: 2, 10, and 50 mg/kg/day.

-

-

Endpoints Evaluated:

-

Clinical signs (reported as none observed).[1]

-

Serum biochemistry (e.g., alanine aminotransferase).

-

Ophthalmological examinations for lenticular opacities.

-

Histopathology of various tissues, with a focus on the central nervous system.

-

-

Pharmacokinetic Analysis: Blood samples were collected to determine peak plasma concentrations of L-645164.

Visualizations

Signaling Pathway: HMG-CoA Reductase Inhibition

The primary mechanism of action of L-645164 is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.

Caption: Inhibition of HMG-CoA Reductase by L-645164.

Experimental Workflow: Beagle Dog Toxicology Study

The following diagram illustrates the workflow of the 14-week toxicology study of L-645164 in beagle dogs.

Caption: Experimental workflow of the 14-week L-645164 toxicology study.

Discussion and Conclusion

The available data on L-645164 indicate that while it is a potent inhibitor of HMG-CoA reductase, its development was likely halted due to a significant and unique neurotoxicity profile observed in preclinical studies. The CNS lesions, specifically vacuolation in the optic and acoustic-vestibular tracts, are a notable finding, particularly as they were not reported for other compounds in the same therapeutic class. The high plasma concentrations achieved in the high-dose group may be a contributing factor to the observed systemic and CNS toxicity.[1] This case serves as an important example of structure-specific toxicity and highlights the critical role of comprehensive preclinical safety assessment in drug development. Further research to elucidate the precise mechanism of this neurotoxicity could provide valuable insights for the development of safer HMG-CoA reductase inhibitors and other therapeutics with similar chemical scaffolds.

References

In Vitro Profile of L-645,164: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-645,164 is identified as a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This technical guide provides a framework for the in vitro evaluation of L-645,164, outlining key experimental protocols and data presentation formats relevant to its characterization as an HMG-CoA reductase inhibitor. While specific quantitative data for L-645,164 is not extensively available in public literature, this document serves as a comprehensive resource for researchers aiming to conduct in vitro studies on this and similar compounds. The guide details methodologies for assessing enzyme inhibition and cellular effects on sterol synthesis. Furthermore, it presents the established signaling pathway for HMG-CoA reductase inhibitors and workflows for their in vitro characterization.

Introduction

HMG-CoA reductase inhibitors, commonly known as statins, are a class of drugs that lower cholesterol levels by inhibiting the enzyme HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial step in the biosynthesis of cholesterol. By blocking this pathway, statins effectively reduce the endogenous production of cholesterol. L-645,164 has been classified as a potent inhibitor of this enzyme. Understanding the in vitro characteristics of L-645,164 is fundamental for elucidating its mechanism of action, potency, and potential therapeutic applications. This guide outlines the essential in vitro assays and conceptual frameworks for the comprehensive study of L-645,164.

Quantitative Data Summary

A thorough literature search did not yield specific quantitative in vitro data for L-645,164, such as IC50 values for HMG-CoA reductase inhibition or effects on cellular cholesterol synthesis. The following tables are provided as templates for researchers to populate with their experimental findings.

Table 1: In Vitro HMG-CoA Reductase Inhibition by L-645,164

| Parameter | Value | Units | Experimental Conditions |

| IC50 | Data not available | nM | Specify enzyme source, substrate concentration, etc. |

| Ki | Data not available | nM | Specify assay conditions and model used |

| Mechanism of Inhibition | Data not available | - | e.g., Competitive, Non-competitive, Uncompetitive |

Table 2: Effect of L-645,164 on Sterol Biosynthesis in Cultured Cells

| Cell Line | Treatment Concentration | Inhibition of Cholesterol Synthesis (%) | Cytotoxicity (IC50) |

| e.g., HepG2 | Specify concentration range | Data not available | Data not available |

| e.g., A549 | Specify concentration range | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the in vitro activity of L-645,164.

HMG-CoA Reductase Inhibition Assay

This assay directly measures the inhibitory effect of L-645,164 on the activity of HMG-CoA reductase.

Materials:

-

Purified HMG-CoA reductase enzyme

-

HMG-CoA (substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA)

-

L-645,164 (dissolved in a suitable solvent, e.g., DMSO)

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, HMG-CoA, and NADPH in a 96-well UV-transparent plate.

-

Add varying concentrations of L-645,164 to the wells. Include a vehicle control (solvent only).

-

Initiate the reaction by adding purified HMG-CoA reductase to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the initial reaction rates for each concentration of L-645,164.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cellular Cholesterol Synthesis Assay

This assay assesses the ability of L-645,164 to inhibit cholesterol biosynthesis in a cellular context.

Materials:

-

Cultured cells (e.g., HepG2, primary hepatocytes)

-

Cell culture medium

-

[¹⁴C]-Acetate or [³H]-Mevalonate

-

L-645,164

-

Lipid extraction solvents (e.g., hexane:isopropanol)

-

Scintillation counter

Procedure:

-

Plate cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of L-645,164 for a predetermined period (e.g., 24 hours).

-

Add [¹⁴C]-Acetate or [³H]-Mevalonate to the culture medium and incubate for a further period (e.g., 2-4 hours).

-

Wash the cells with phosphate-buffered saline (PBS).

-

Extract the lipids from the cells using an appropriate solvent mixture.

-

Separate the cholesterol fraction from other lipids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radiolabeled cholesterol using a scintillation counter.

-

Calculate the percentage inhibition of cholesterol synthesis for each concentration of L-645,164 relative to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by L-645,164 and a typical workflow for its in vitro characterization.

An In-Depth Technical Guide on the Biological Activity and Molecular Targets of L-645164

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-645164 is a potent, synthetically derived inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. As a member of the statin class of drugs, its primary biological activity is the reduction of cholesterol synthesis, which leads to a decrease in circulating cholesterol levels. This technical guide provides a comprehensive overview of the biological activity, molecular targets, and available toxicological data for L-645164. The information is presented to support further research and development efforts in the field of lipid-lowering therapeutics.

Core Biological Activity and Molecular Target

The principal molecular target of L-645164 is HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical precursor in the synthesis of cholesterol and other isoprenoids. By competitively inhibiting HMG-CoA reductase, L-645164 effectively curtails the endogenous production of cholesterol.

The mechanism of action for HMG-CoA reductase inhibitors like L-645164 involves the following key steps:

-

Competitive Inhibition: L-645164 binds to the active site of HMG-CoA reductase, competing with the natural substrate, HMG-CoA. This binding is reversible.

-

Reduced Cholesterol Synthesis: The inhibition of HMG-CoA reductase leads to a significant decrease in the intracellular pool of cholesterol.

-

Upregulation of LDL Receptors: In response to reduced intracellular cholesterol, cells, particularly hepatocytes, increase the expression of low-density lipoprotein (LDL) receptors on their surface.

-

Enhanced LDL Clearance: The increased number of LDL receptors promotes the uptake of LDL cholesterol from the bloodstream into the cells, thereby lowering plasma LDL cholesterol levels.

This signaling pathway is central to the cholesterol-lowering effects of all statins, including L-645164.

Quantitative Biological Data

| Parameter | Dosage | Observation | Citation |

| In Vivo Efficacy | Not specified | Substantial decreases in circulating serum cholesterol concentrations in dogs. | [1] |

| Toxicology (Beagle Dogs) | 2, 10, or 50 mg/kg/day (14 weeks) | A spectrum of lesions, some unique to this compound compared to other HMG-CoA reductase inhibitors. | [2] |

| 50 mg/kg/day | Subcapsular lenticular opacities observed in 6 of 8 dogs within 8 weeks. | [2] | |

| 50 mg/kg/day | Lesions of the optic nerve, acoustic-vestibular tract, and trapezoid decussation. | [2] | |

| 2 and 50 mg/kg/day | Mild changes in the optic tract. | [2] | |

| Pharmacokinetics (Beagle Dogs) | 50 mg/kg | Peak plasma drug levels greater than 5 micrograms/ml. | [2] |

Experimental Protocols

Detailed experimental protocols for the specific studies on L-645164 are proprietary. However, based on standard methodologies for evaluating HMG-CoA reductase inhibitors, the following protocols are representative of the types of assays that would have been employed.

In Vitro HMG-CoA Reductase Inhibition Assay (Radiochemical)

This assay measures the enzymatic activity of HMG-CoA reductase by quantifying the conversion of radiolabeled HMG-CoA to mevalonate.

Materials:

-

Purified HMG-CoA reductase enzyme

-

[¹⁴C]HMG-CoA (radiolabeled substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing dithiothreitol)

-

L-645164 (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Mevalonolactone (unlabeled, as a standard)

-

Scintillation fluid and vials

-

Liquid scintillation counter

Procedure:

-

Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing assay buffer, NADPH, and purified HMG-CoA reductase.

-

Inhibitor Addition: Add varying concentrations of L-645164 to the reaction mixtures. Include a vehicle control (solvent only).

-

Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.

-

Initiation of Reaction: Start the enzymatic reaction by adding [¹⁴C]HMG-CoA.

-

Incubation: Incubate the reaction mixtures at 37°C for a specific time (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a strong acid (e.g., HCl). This also facilitates the lactonization of the product, [¹⁴C]mevalonic acid, to [¹⁴C]mevalonolactone.

-

Separation of Product: Separate the [¹⁴C]mevalonolactone from the unreacted [¹⁴C]HMG-CoA. This can be achieved by methods such as thin-layer chromatography (TLC) or column chromatography.

-

Quantification: Quantify the amount of [¹⁴C]mevalonolactone by liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of L-645164 and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

In Vivo Cholesterol Lowering Study in Beagle Dogs

This protocol outlines a general procedure for assessing the in vivo efficacy and toxicology of an HMG-CoA reductase inhibitor in a canine model.

Animals:

-

Male and female beagle dogs, of a specified age and weight range.

Housing and Diet:

-

Animals are housed individually in cages under controlled environmental conditions (temperature, humidity, light/dark cycle).

-

Fed a standard canine chow diet. Water is available ad libitum.

Experimental Design:

-

Acclimation: Animals are acclimated to the facility and handling for a period of at least two weeks before the start of the study.

-

Group Assignment: Animals are randomly assigned to treatment groups (e.g., vehicle control, low dose, mid dose, high dose of L-645164).

-

Dosing: L-645164 is administered orally (e.g., in gelatin capsules) once daily for the duration of the study (e.g., 14 weeks).

-

Clinical Observations: Animals are observed daily for any clinical signs of toxicity.

-

Body Weight and Food Consumption: Recorded weekly.

-

Blood Sampling: Blood samples are collected at specified time points (e.g., pre-study, and at regular intervals during the study) for hematology, clinical chemistry (including lipid panels), and pharmacokinetic analysis.

-

Ophthalmology Examinations: Conducted pre-study and at intervals during the study to assess for ocular changes.

-

Necropsy and Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Tissues are collected, preserved, and examined microscopically.

Data Analysis:

-

Statistical analysis is performed to compare treatment groups to the control group for all measured parameters.

Summary and Conclusion

L-645164 is a potent inhibitor of HMG-CoA reductase, the key enzyme in cholesterol biosynthesis. Its mechanism of action is consistent with that of other statins, leading to a reduction in cholesterol synthesis and an increase in the clearance of LDL cholesterol from the circulation. In vivo studies in beagle dogs have demonstrated its cholesterol-lowering efficacy. However, these studies also revealed a dose-dependent toxicity profile, including the development of lenticular opacities and central nervous system lesions, some of which were not observed with other HMG-CoA reductase inhibitors. The high peak plasma concentrations of L-645164 may be associated with its systemic toxicity. Further research would be required to fully elucidate the therapeutic potential and safety profile of this compound.

References

L-645,164: A Comprehensive Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-645,164 is a potent, synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. As a monofluorinated-biphenyl, its structure is unique compared to other compounds in its pharmacological class, such as lovastatin and simvastatin. This structural distinction is believed to contribute to its specific toxicity profile. This technical guide provides a detailed overview of the available safety and toxicity data for L-645,164, with a focus on preclinical findings. The information is intended to guide researchers and drug development professionals in understanding the potential risks associated with this compound.

Introduction

L-645,164 was developed as a potent inhibitor of HMG-CoA reductase for the potential treatment of hypercholesterolemia. However, preclinical studies revealed a significant and, in some aspects, unique toxicity profile that has limited its development. This document summarizes the key findings from these preclinical safety assessments, presents the available quantitative data in a structured format, and outlines the experimental methodologies where information is available.

Preclinical Safety and Toxicity

The primary source of toxicity data for L-645,164 comes from a 14-week study in beagle dogs.[1] This study provides the most comprehensive look at the subchronic toxicity of the compound.

Subchronic Toxicity in Beagle Dogs

A 14-week oral toxicity study was conducted in beagle dogs to evaluate the potential toxic effects of L-645,164.[1]

| Dosage Group | Number of Animals | Duration of Dosing | Key Findings |

| 2 mg/kg/day | Not Specified | 14 weeks | Mild optic tract changes (vacuolation) in one dog.[1] |

| 10 mg/kg/day | Not Specified | 14 weeks | No significant findings reported in the abstract.[1] |

| 50 mg/kg/day | 8 | 14 weeks | - Subcapsular lenticular opacities in 6 of 8 dogs within 8 weeks.[1]- Increased serum alanine aminotransferase (ALT) activity (10x control) in one dog.[1]- Lesions of the optic nerve, acoustic-vestibular tract, and trapezoid decussation.[1]- Mild optic tract changes (vacuolation).[1]- Peak plasma drug levels > 5 µg/ml.[1] |

| Control | Not Specified | 14 weeks | No adverse effects reported. |

While the full experimental protocol is not publicly available, the study abstract outlines the following key design elements[1]:

-

Test System: Beagle dogs.

-

Administration Route: Oral.

-

Dosage Levels: 2, 10, and 50 mg/kg/day.

-

Dosing Duration: 14 consecutive weeks.

-

Key Assessments:

-

Ophthalmologic examinations (likely including slit-lamp biomicroscopy for lenticular opacity detection).

-

Serum biochemistry (including alanine aminotransferase activity).

-

Histopathology of various tissues, with a focus on the central and peripheral nervous systems (optic nerve, acoustic-vestibular tract, trapezoid decussation, optic tract).

-

Specific Toxicities

Ocular Toxicity

A significant finding in the beagle dog study was the development of subcapsular lenticular opacities (cataracts) in the majority of animals receiving the high dose of 50 mg/kg/day.[1] This effect appeared within 8 weeks of initiating treatment. This is a known class effect for some HMG-CoA reductase inhibitors.

Hepatotoxicity

One dog in the 50 mg/kg/day group exhibited a transient, yet significant, increase in serum alanine aminotransferase (ALT) levels, indicating potential liver injury.[1] Interestingly, a liver biopsy did not reveal significant microscopic changes, and the ALT levels returned to normal despite continued drug administration.[1]

Neurotoxicity

L-645,164 demonstrated a unique neurotoxic profile not previously observed with other HMG-CoA reductase inhibitors.[1] Lesions, characterized by vacuolation, were observed in the optic nerve, acoustic-vestibular tract, and trapezoid decussation in dogs treated with 50 mg/kg/day.[1] Milder changes in the optic tract were also seen at this dose and, notably, in one dog at the lowest dose of 2 mg/kg/day.[1] These findings suggest that the central nervous system is a primary target for L-645,164 toxicity. The unique chemical structure of L-645,164, a monofluorinated-biphenyl, is thought to be related to these specific neurotoxic effects.[1]

Pharmacokinetics and Toxicity

The study in beagle dogs indicated a strong correlation between high plasma concentrations of L-645,164 and the observed systemic toxicity. At the 50 mg/kg dose, peak plasma levels exceeded 5 micrograms/ml, which was noted to be an order of magnitude higher than pharmacologically equivalent doses of lovastatin and simvastatin.[1]

Signaling Pathways and Mechanisms of Toxicity

Inhibition of HMG-CoA Reductase and Cholesterol Biosynthesis

As an HMG-CoA reductase inhibitor, the primary mechanism of action of L-645,164 is the blockage of the conversion of HMG-CoA to mevalonate, a critical step in the cholesterol biosynthesis pathway.

Caption: Inhibition of HMG-CoA Reductase by L-645,164.

The systemic depletion of downstream products of mevalonate, which are crucial for various cellular functions beyond cholesterol synthesis (e.g., isoprenylation of proteins), is a potential mechanism for the observed toxicities.

Postulated Mechanism of Neurotoxicity

The specific neurotoxicity of L-645,164 is likely multifactorial. The high plasma concentrations may lead to increased penetration into the central nervous system. The unique monofluorinated-biphenyl structure could contribute to off-target effects or the formation of toxic metabolites within neural tissues. The vacuolation observed suggests potential disruption of myelin or axonal transport, but further investigation is needed to elucidate the precise molecular mechanisms.

Experimental Workflows

The following diagram illustrates a generalized workflow for a subchronic oral toxicity study in beagle dogs, based on the information available for the L-645,164 study.

Caption: Generalized Workflow for a 14-Week Oral Toxicity Study.

Data Gaps and Future Directions

The current safety and toxicity profile of L-645,164 is primarily based on a single subchronic study in one species. Significant data gaps remain, including:

-

Acute Toxicity: No LD50 data is available.

-

Toxicity in other species: Studies in rodent or other non-rodent species have not been reported.

-

Genotoxicity: No information on the mutagenic or clastogenic potential of L-645,164 is available.

-

Carcinogenicity: Long-term carcinogenicity studies have not been conducted.

-

Reproductive and Developmental Toxicity: The effects of L-645,164 on fertility, reproduction, and embryonic development are unknown.

Further research would be necessary to fully characterize the safety profile of L-645,164. Mechanistic studies are particularly needed to understand the basis for its unique neurotoxicity.

Conclusion

L-645,164 is a potent HMG-CoA reductase inhibitor with a distinct toxicity profile characterized by ocular toxicity, potential for hepatotoxicity, and unique neurotoxic effects in beagle dogs. These toxicities appear to be dose-dependent and are associated with high plasma concentrations of the drug. The specific neurotoxic effects are likely linked to its monofluorinated-biphenyl structure. The significant safety concerns identified in preclinical studies would require extensive further investigation to warrant any potential clinical development. This guide provides a summary of the currently available information to aid in the risk assessment of this and structurally related compounds.

References

Methodological & Application

L-645164: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-645164 is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. While primarily investigated for its cholesterol-lowering effects in vivo, its application in cell culture provides a valuable tool for studying cellular cholesterol homeostasis, isoprenoid biosynthesis, and the downstream effects of HMG-CoA reductase inhibition on various cellular processes. This document provides an overview of the mechanism of action of L-645164 and a generalized protocol for its use in a cell culture setting, based on established methods for other HMG-CoA reductase inhibitors.

Introduction

HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor for the synthesis of cholesterol and various non-sterol isoprenoids. These isoprenoids are essential for diverse cellular functions, including post-translational modification of proteins (e.g., prenylation of small GTPases), synthesis of coenzyme Q10, and dolichol-linked glycoprotein synthesis. By inhibiting HMG-CoA reductase, L-645164 can be utilized in vitro to probe the roles of these pathways in cell proliferation, differentiation, signaling, and survival.

Mechanism of Action

L-645164 acts as a competitive inhibitor of HMG-CoA reductase, binding to the active site of the enzyme and preventing the binding of the natural substrate, HMG-CoA. This inhibition leads to a reduction in the cellular pool of mevalonate and its downstream products. A key cellular response to the depletion of intracellular cholesterol is the upregulation of the sterol regulatory element-binding protein 2 (SREBP-2) pathway. This leads to increased transcription of the genes encoding HMG-CoA reductase and the low-density lipoprotein (LDL) receptor, in a cellular attempt to compensate for the reduced cholesterol synthesis by increasing both endogenous production and exogenous uptake.

Signaling Pathway of HMG-CoA Reductase Inhibition

Caption: Inhibition of HMG-CoA Reductase by L-645164 and its cellular consequences.

Data Presentation

Currently, there is a lack of publicly available in vitro data specifically for L-645164, such as IC50 values in various cell lines or effective concentrations for specific cellular effects. The primary published data for L-645164 focuses on in vivo toxicology studies in beagle dogs.[1]

Table 1: In Vivo Toxicology Data for L-645164 in Beagle Dogs

| Dosage (mg/kg/day) | Duration | Key Observations |

| 2, 10, 50 | 14 weeks | Subcapsular lenticular opacities (at 50 mg/kg/day), lesions of the optic nerve and acoustic-vestibular tract (at 50 mg/kg/day).[1] |

Researchers are encouraged to perform dose-response studies to determine the optimal concentration of L-645164 for their specific cell line and experimental endpoint.

Experimental Protocols

The following are generalized protocols for utilizing L-645164 in cell culture to study the effects of HMG-CoA reductase inhibition. These protocols should be optimized for the specific cell line and research question.

Protocol 1: Determination of the IC50 of L-645164 for Cell Proliferation

This protocol aims to determine the concentration of L-645164 that inhibits the proliferation of a chosen cell line by 50%.

Materials:

-

L-645164

-

Selected cell line (e.g., HepG2, A549, or a cell line relevant to the research)

-

Complete cell culture medium

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cells to ~80% confluency.

-

Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Preparation of L-645164 Dilutions:

-

Prepare a stock solution of L-645164 in a suitable solvent (e.g., DMSO).

-

Perform a serial dilution of the L-645164 stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest L-645164 concentration).

-

-

Treatment:

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared L-645164 dilutions or vehicle control to the respective wells.

-

Incubate the plate for 48-72 hours.

-

-

Cell Proliferation Assay:

-

Following the incubation period, perform a cell proliferation assay according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the percentage of cell viability against the log of the L-645164 concentration.

-

Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

-

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 value of L-645164.

Protocol 2: Analysis of Cholesterol Biosynthesis Inhibition

This protocol describes a method to assess the inhibitory effect of L-645164 on de novo cholesterol synthesis using radiolabeled acetate.

Materials:

-

L-645164

-

Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

-

Complete cell culture medium

-

Lipoprotein-deficient serum (LPDS)

-

[¹⁴C]-Acetate

-

L-645164 at various concentrations

-

Scintillation counter and scintillation fluid

-

Lipid extraction solvents (e.g., hexane:isopropanol)

-

Thin-layer chromatography (TLC) system

Procedure:

-

Cell Culture and Lipid Depletion:

-

Culture hepatocytes in complete medium until they reach near confluency.

-

To upregulate the cholesterol synthesis pathway, switch the cells to a medium containing LPDS for 24-48 hours prior to the experiment.

-

-

Treatment with L-645164:

-

Pre-incubate the lipid-depleted cells with various concentrations of L-645164 (and a vehicle control) in the LPDS-containing medium for 2-4 hours.

-

-

Radiolabeling:

-

Add [¹⁴C]-acetate to each well and incubate for an additional 2-4 hours.

-

-

Lipid Extraction:

-

Wash the cells with cold PBS.

-

Extract the cellular lipids using a suitable solvent mixture (e.g., hexane:isopropanol, 3:2, v/v).

-

-

Separation and Quantification:

-

Separate the cholesterol from other lipids using TLC.

-

Scrape the cholesterol bands from the TLC plate and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the radioactive counts to the total protein content of each sample.

-

Calculate the percentage of inhibition of cholesterol synthesis for each L-645164 concentration compared to the vehicle control.

-

Logical Relationship for Cholesterol Synthesis Assay

Caption: Logical flow of the cholesterol biosynthesis inhibition assay.

Conclusion

L-645164 is a valuable research tool for investigating the cellular consequences of HMG-CoA reductase inhibition. The provided generalized protocols offer a starting point for researchers to design experiments tailored to their specific interests. Due to the limited availability of in vitro data for L-645164, it is crucial to perform thorough dose-response and time-course experiments to establish the optimal experimental conditions for each specific cell line and assay. Careful consideration of appropriate controls, such as mevalonate rescue experiments, will strengthen the interpretation of the results and confirm that the observed effects are indeed due to the inhibition of the HMG-CoA reductase pathway.

References

L-645164 for In Vitro Oncology Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-645164 is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway. While clinical development of L-645164 has been limited, its mechanism of action as an HMG-CoA reductase inhibitor makes it a valuable tool for in vitro research, particularly in oncology. By inhibiting the mevalonate pathway, L-645164 disrupts the synthesis of cholesterol and essential isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are critical for the post-translational modification and function of small GTPases, including RAS and RHO, which are key regulators of signaling pathways implicated in cancer cell proliferation, survival, migration, and invasion.

Mechanism of Action and Signaling Pathways

L-645164 inhibits HMG-CoA reductase, leading to the depletion of downstream products of the mevalonate pathway. This has significant consequences on multiple critical signaling pathways in cancer cells:

-

RAS/MEK/ERK Pathway: The RAS family of small GTPases requires farnesylation for membrane localization and activation. By reducing FPP levels, L-645164 can inhibit RAS signaling, thereby suppressing downstream activation of the MEK/ERK pathway, which is crucial for cell proliferation and survival.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of isoprenoid synthesis can indirectly affect the PI3K/Akt/mTOR pathway, leading to decreased cell viability and induction of apoptosis.

-

Rho/ROCK Pathway: The Rho family of GTPases, which depend on geranylgeranylation for their function, are key regulators of the actin cytoskeleton, cell motility, and invasion. By decreasing GGPP levels, L-645164 can disrupt Rho-mediated signaling, leading to inhibition of cancer cell migration and invasion.

Signaling Pathway of HMG-CoA Reductase Inhibitors in Cancer Cells

Caption: L-645164 inhibits HMG-CoA reductase, blocking the mevalonate pathway and downstream signaling.

Quantitative Data Summary

As specific data for L-645164 in cancer cell lines is limited, the following table summarizes reported IC50 values for other HMG-CoA reductase inhibitors (statins) in various cancer cell lines. This data can serve as a reference for designing initial dose-response experiments with L-645164.

| HMG-CoA Reductase Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| Simvastatin | Ovarian Cancer Cells | Ovarian Cancer | Varies | 24 |

| Cerivastatin | MDA-MB-231 | Breast Cancer | Not specified | Not specified |

| Fluvastatin | A20 (lymphoma) | Lymphoma | Not specified | Not specified |

| Atorvastatin | A20 (lymphoma) | Lymphoma | Not specified | Not specified |

Note: IC50 values are highly dependent on the cell line, assay type, and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration of L-645164 for each specific in vitro model.

Experimental Protocols

The following are generalized protocols for key in vitro experiments to assess the anti-cancer effects of L-645164. These should be adapted and optimized for specific cell lines and research questions.

Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

This protocol determines the concentration-dependent effect of L-645164 on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

L-645164 stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of L-645164 in complete culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest L-645164 concentration).

-

Treatment: Remove the old medium from the wells and add the prepared L-645164 dilutions and controls.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

Assay:

-

For MTT assay: Add MTT reagent to each well and incubate. Then, add solubilization solution and read the absorbance.

-

For CellTiter-Glo® assay: Follow the manufacturer's instructions to lyse the cells and measure luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of L-645164 concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the effect of L-645164 on the activation of key signaling proteins.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

L-645164

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-cleaved caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with L-645164 at the desired concentrations for the specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Protocol 3: Cell Migration/Invasion Assay (e.g., Transwell Assay)

This protocol assesses the effect of L-645164 on the migratory and invasive potential of cancer cells.

Materials:

-

Transwell inserts (with or without Matrigel coating for migration and invasion assays, respectively)

-

24-well plates

-

Serum-free medium

-

Complete medium (as a chemoattractant)

-

L-645164

-

Cotton swabs

-

Fixation and staining solutions (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Cell Preparation: Pre-treat cells with L-645164 for a specified duration.

-

Assay Setup:

-

Place Transwell inserts into the wells of a 24-well plate.

-

Add complete medium to the lower chamber.

-

Resuspend the pre-treated cells in serum-free medium and seed them into the upper chamber of the inserts.

-

-

Incubation: Incubate the plate to allow for cell migration/invasion.

-

Staining and Visualization:

-

Remove non-migrated/invaded cells from the top of the insert with a cotton swab.

-

Fix and stain the cells that have migrated/invaded to the bottom of the insert.

-

-

Quantification: Count the number of stained cells in several random fields under a microscope.

Experimental Workflow for In Vitro Testing of L-645164

Caption: A typical workflow for evaluating the in vitro anti-cancer effects of L-645164.

Conclusion

L-645164, as an HMG-CoA reductase inhibitor, holds potential as a research tool for investigating the role of the mevalonate pathway in cancer biology. The provided application notes and protocols offer a framework for initiating in vitro studies with this compound. Researchers are strongly encouraged to perform thorough dose-response experiments to determine the optimal working concentrations for their specific cell models and to validate the on-target effects of L-645164. Careful experimental design and data interpretation will be crucial for elucidating the therapeutic potential of targeting HMG-CoA reductase in oncology.

Application Notes and Protocols for a Cell-Based Assay of L-645164, an HMG-CoA Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-645164 is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR), the rate-limiting enzyme in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids.[1][2] By inhibiting HMGCR, L-645164 effectively reduces the production of mevalonic acid, a crucial precursor for cholesterol synthesis.[1] This mechanism of action makes L-645164 a compound of interest for research into conditions associated with elevated cholesterol levels.

The activity of HMG-CoA reductase is tightly regulated within the cell. Low intracellular cholesterol levels trigger a signaling cascade involving the Sterol Regulatory Element-Binding Protein 2 (SREBP-2). Upon activation, SREBP-2 translocates to the nucleus and enhances the transcription of the HMGCR gene, leading to increased enzyme synthesis. Conversely, high sterol levels promote the degradation of HMGCR.[3][4] Understanding the impact of compounds like L-645164 on this pathway is crucial for drug development.

These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory activity of L-645164 on HMG-CoA reductase. The described method is based on the spectrophotometric measurement of NADPH consumption, a direct indicator of HMGCR activity.[5]

HMG-CoA Reductase Signaling Pathway

The synthesis of cholesterol is a vital cellular process, and its regulation is centered around the activity of HMG-CoA reductase. The following diagram illustrates the key steps in the HMG-CoA reductase signaling pathway and the point of inhibition by L-645164.

Caption: HMG-CoA Reductase signaling pathway and L-645164 inhibition.

Experimental Protocols

This section details the protocol for a cell-based assay to measure the inhibitory effect of L-645164 on HMG-CoA reductase activity.

Cell Line Selection and Culture

Human hepatoma cell lines, such as HepG2, are suitable for this assay as they express high levels of HMG-CoA reductase.

-

Cell Line: HepG2 (or another suitable cell line with high HMGCR expression).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

Preparation of Cell Lysates

-

Seed HepG2 cells in 10 cm culture dishes and grow to 80-90% confluency.

-

Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells by adding 1 mL of ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors) to each dish.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the cell lysate.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

HMG-CoA Reductase Activity Assay Protocol

This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by HMG-CoA reductase.

Materials:

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

-

HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 100 mM KCl, 1 mM EDTA, 5 mM DTT)

-

NADPH solution (10 mM stock in assay buffer)

-

HMG-CoA solution (10 mM stock in dH2O)

-

L-645164 stock solution (in a suitable solvent like DMSO)

-

Positive Control Inhibitor (e.g., Pravastatin or Atorvastatin)

Procedure:

-

Prepare Reagent Mix: For each reaction, prepare a reagent mix containing:

-

Assay Buffer

-

4 µL NADPH solution (final concentration ~400 µM)

-

6 µL HMG-CoA solution (final concentration ~600 µM)

-

-

Set up the Assay Plate:

-

Blank: Add assay buffer to a well.

-

No Inhibitor Control: Add cell lysate (containing a predetermined amount of protein, e.g., 50-100 µg) and the corresponding volume of solvent (e.g., DMSO) to a well.

-

Test Compound (L-645164): Add cell lysate and varying concentrations of L-645164 to respective wells.

-

Positive Control: Add cell lysate and a known HMGCR inhibitor (e.g., Pravastatin) to a well.

-

-

Adjust the volume in all wells to a final volume (e.g., 100 µL) with the assay buffer.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the Reaction: Add the Reagent Mix to all wells.

-

Measure Absorbance: Immediately start measuring the absorbance at 340 nm at 37°C every minute for 30-60 minutes.

Experimental Workflow Diagram

Caption: Workflow for the L-645164 cell-based HMG-CoA reductase assay.

Data Presentation

The rate of NADPH consumption is determined from the linear portion of the kinetic curve (ΔA340/min). The percentage of inhibition for each concentration of L-645164 is calculated using the following formula:

% Inhibition = [ (RateNo Inhibitor - RateL-645164) / RateNo Inhibitor ] * 100

The IC50 value, the concentration of an inhibitor that reduces enzyme activity by 50%, is then determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Example Quantitative Data for HMG-CoA Reductase Inhibitors

The following table summarizes the inhibitory potency of various statins against HMG-CoA reductase, which can serve as a reference for a newly characterized inhibitor like L-645164.

| Compound | IC50 (nM) | Ki (nM) | Notes |

| Atorvastatin | 11 | - | A competitive inhibitor of HMG-CoA reductase.[6] |

| Fluvastatin | 40 - 100 | - | A competitive inhibitor of HMG-CoA reductase.[7] |

| Lovastatin | 77 | - | A competitive inhibitor of HMG-CoA reductase.[6] |

| Pitavastatin | 6.8 | 1.7 | A highly potent inhibitor of HMG-CoA reductase.[7][8] |

| Rosuvastatin | 11 | - | A competitive inhibitor of HMG-CoA reductase.[6] |

| Simvastatin | - | - | A potent inhibitor of HMG-CoA reductase (IC50 of 9 µM for P-gp).[9] |

Conclusion

The provided application notes and protocols describe a robust and reliable cell-based assay for characterizing the inhibitory activity of L-645164 on HMG-CoA reductase. This assay is crucial for the preclinical evaluation of L-645164 and similar compounds, providing valuable data on their potency and mechanism of action. The detailed methodology and data analysis workflow will enable researchers to efficiently screen and characterize potential HMG-CoA reductase inhibitors in a drug discovery setting.

References

- 1. HMG-CoA reductase - Wikipedia [en.wikipedia.org]

- 2. HMG-CoA Reductase - Proteopedia, life in 3D [proteopedia.org]

- 3. Post-Translational Regulation of HMG CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipoprotein Metabolism and Cholesterol Synthesis – Cell Biology, Genetics, and Biochemistry for Pre-Clinical Students [pressbooks.lib.vt.edu]

- 5. merckmillipore.com [merckmillipore.com]

- 6. glpbio.com [glpbio.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Pitavastatin calcium | HMG-CoA Reductase | Tocris Bioscience [tocris.com]

- 9. HMG-CoA reductase inhibitors (statins) characterized as direct inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for L-645,164 in Laboratory Research